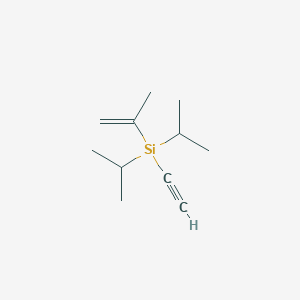








|
REACTION_CXSMILES
|
C([Li])[CH2:2][CH2:3][CH3:4].[C:6]([Si:9]([CH:14]([CH3:16])[CH3:15])([CH:11](C)[CH3:12])Br)([CH3:8])=[CH2:7]>C1COCC1>[C:6]([Si:9]([C:11]#[CH:12])([CH:14]([CH3:16])[CH3:15])[CH:3]([CH3:4])[CH3:2])([CH3:8])=[CH2:7]
|


|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
isopropenyldiisopropylbromosilane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)(C)[Si](Br)(C(C)C)C(C)C
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
by saturating an anhydrous THF solution (at −78° C., 200 mL) with acetylene gas that
|
|
Type
|
CUSTOM
|
|
Details
|
had been passed through a −78° C.
|
|
Type
|
CUSTOM
|
|
Details
|
to remove acetone
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
No further drying of the acetylene gas
|
|
Type
|
CUSTOM
|
|
Details
|
after 1 hour
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
of flushing the gas through), the solution
|
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain the temperature
|
|
Type
|
CUSTOM
|
|
Details
|
very close to −78° C
|
|
Type
|
ADDITION
|
|
Details
|
After this addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature was maintained for an additional 1 hour
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched by the slow addition of a small amount of saturated ammonium chloride (about 5 mL) and additional water (50 mL)
|
|
Type
|
ADDITION
|
|
Details
|
Pentane (100 mL) was added
|
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was separated
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted a second time with pentane (50 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
the organic layer separated
|
|
Type
|
WASH
|
|
Details
|
The organic layers were washed with water (3×50 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated on the rotary evaporator
|
|
Type
|
CUSTOM
|
|
Details
|
No further purification
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
C(=C)(C)[Si](C(C)C)(C(C)C)C#C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |